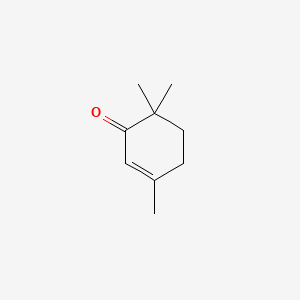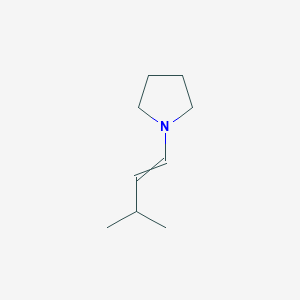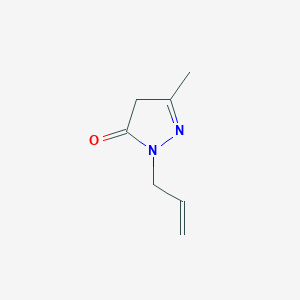
4-chloro-1,3-dioxaindane-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1,3-dioxaindane-5-carbaldehyde is an organic compound with the molecular formula C8H5ClO3. It is a derivative of 1,3-benzodioxole, featuring a chloro substituent at the 4-position and an aldehyde group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-chloro-1,3-dioxaindane-5-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzodioxole followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the formylation can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1,3-dioxaindane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-Chloro-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4-Chloro-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-chloro-1,3-dioxaindane-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4-chloro-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: The parent compound without the chloro and aldehyde substituents.
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the chloro substituent.
Safrole: Contains a methylenedioxy group but differs in the position and type of substituents.
Eigenschaften
Molekularformel |
C8H5ClO3 |
|---|---|
Molekulargewicht |
184.57 g/mol |
IUPAC-Name |
4-chloro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2 |
InChI-Schlüssel |
GDHUXXBYBFDJAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)

![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)




![N-(2,6-dimethylphenyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B8682220.png)



